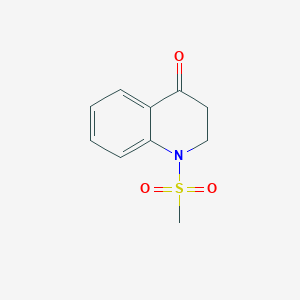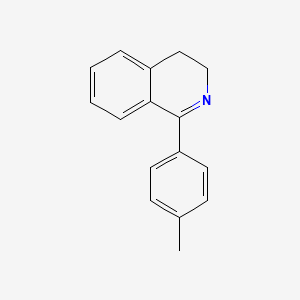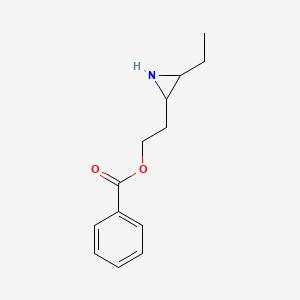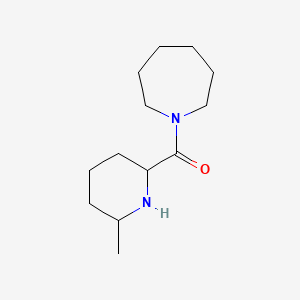
5-Chloro-6-methoxy-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methoxy-2-naphthaldehyde: is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol . It is a derivative of naphthaldehyde, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring. This compound is primarily used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde typically involves the chlorination and methoxylation of 2-naphthaldehyde. The process can be summarized as follows:
Chlorination: 2-naphthaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 5th position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent like sodium methoxide (NaOCH3) to introduce the methoxy group at the 6th position.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
5-Chloro-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-Chloro-6-methoxy-2-naphthoic acid.
Reduction: 5-Chloro-6-methoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
5-Chloro-6-methoxy-2-naphthaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound is used to study the effects of chlorinated and methoxylated naphthalene derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine:
Although not a drug itself, this compound is used in medicinal chemistry for the synthesis of potential therapeutic agents. Its derivatives have shown promise in preliminary studies for their antimicrobial and anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxy-2-naphthaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, while the chlorine and methoxy groups influence its electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .
Comparison with Similar Compounds
6-Methoxy-2-naphthaldehyde: Lacks the chlorine atom at the 5th position.
5-Chloro-2-naphthaldehyde: Lacks the methoxy group at the 6th position.
2-Naphthaldehyde: Lacks both the chlorine and methoxy groups.
Uniqueness:
5-Chloro-6-methoxy-2-naphthaldehyde is unique due to the presence of both chlorine and methoxy groups on the naphthalene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-chloro-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-7H,1H3 |
InChI Key |
MIBRVVWXUBIHDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)

![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)
![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)




![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)

